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Compound of Interest

Compound Name:
3-(benzyloxy)-2-methyl-4(1H)-

pyridinone

Cat. No.: B2601128 Get Quote

An In-depth Technical Guide to 3-(benzyloxy)-2-methyl-4(1H)-pyridinone: Synthesis,

Characterization, and Applications

Executive Summary

3-(Benzyloxy)-2-methyl-4(1H)-pyridinone is a heterocyclic compound of significant interest

within the field of medicinal chemistry. As a derivative of the 4-pyridinone scaffold, it serves as

a crucial building block for the synthesis of more complex molecules with potential therapeutic

applications. The pyridinone core is recognized as a "privileged scaffold" due to its ability to

interact with a wide range of biological targets, primarily through hydrogen bonding and

bioisosteric replacement of other chemical moieties.[1] This technical guide provides a

comprehensive overview of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone, detailing its

physicochemical properties, a validated synthesis protocol with mechanistic insights, methods

for structural elucidation, and its potential role in drug discovery. This document is intended for

researchers, scientists, and professionals in drug development who require a detailed

understanding of this compound.

The Pyridinone Scaffold: A Cornerstone in Drug
Discovery
The pyridinone ring system, existing in isomeric forms such as 2-pyridinone and 4-pyridinone,

is a foundational motif in medicinal chemistry.[2] Its utility stems from a unique combination of
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features: the scaffold contains both hydrogen bond donor (N-H) and acceptor (C=O) sites,

allowing for critical interactions with biological targets like enzyme active sites.[3] Furthermore,

pyridinones are often employed as bioisosteres for amides, phenols, pyridines, and other

heterocycles, enabling chemists to fine-tune a drug candidate's properties, including

lipophilicity, aqueous solubility, and metabolic stability.[1]

The broad spectrum of biological activities associated with pyridinone derivatives—ranging

from antitumor and antimicrobial to anti-inflammatory and antimalarial effects—underscores the

scaffold's importance.[2][4] The development of novel therapeutics often relies on the strategic

modification of such proven scaffolds. 3-(Benzyloxy)-2-methyl-4(1H)-pyridinone represents a

key intermediate, where the benzyloxy group provides a versatile handle for further chemical

elaboration while also influencing the molecule's overall steric and electronic profile.

Physicochemical and Structural Properties
3-(Benzyloxy)-2-methyl-4(1H)-pyridinone is typically isolated as a solid at room temperature.

Its core structural and physical properties are summarized in Table 1. The presence of the

benzyl ether, the pyridinone ring, and the methyl group defines its chemical reactivity and

potential for biological interactions.
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Property Value Source(s)

CAS Number 61160-18-7 [5]

Molecular Formula C₁₃H₁₃NO₂ [5]

Molecular Weight 215.25 g/mol [5]

IUPAC Name
3-(benzyloxy)-2-methyl-1H-

pyridin-4-one
[5]

Synonyms

3-(Benzyloxy)-2-methylpyridin-

4(1H)-one, 2-Methyl-3-

(phenylmethoxy)-4(1H)-

pyridinone

[6]

Melting Point 171-173 °C [7]

Appearance Khaki or brown solid

Storage
Sealed in a dry environment,

room temperature or 0-5 °C

Synthesis and Mechanistic Considerations
The most common and efficient synthesis of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone
involves the conversion of a 4H-pyran-4-one precursor. This transformation is a well-

established method for accessing 4-pyridinone scaffolds.[8]

Synthesis Workflow
The overall synthetic process is depicted below. It begins with the precursor 3-(benzyloxy)-2-

methyl-4H-pyran-4-one and proceeds through a one-step reaction and subsequent purification

to yield the final product.

Start: 3-(benzyloxy)-2-methyl-
4H-pyran-4-one

Reaction with
Aqueous Ammonia (Reflux)

Ethanol Solvent Solvent Removal
(Reduced Pressure)

Acidification (HCl)
to pH 1

Residue in H₂O Extraction with
Chloroform

Drying over
Na₂SO₄

Organic Phases Recrystallization
(Methanol/Ether)

Concentration
Final Product:

3-(benzyloxy)-2-methyl-
4(1H)-pyridinone
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Caption: High-level workflow for the synthesis of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone.

Detailed Experimental Protocol
This protocol is adapted from established procedures for the conversion of 4-pyranones to 4-

pyridinones.

Materials:

3-(benzyloxy)-2-methyl-4H-pyran-4-one

Ethanol (EtOH)

Aqueous Ammonia (NH₄OH) solution

Concentrated Hydrochloric Acid (HCl)

Chloroform (CHCl₃)

Anhydrous Sodium Sulfate (Na₂SO₄)

Methanol (MeOH)

Diethyl Ether (Et₂O)

Standard reflux and extraction glassware

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-

(benzyloxy)-2-methyl-4H-pyran-4-one (1 equivalent) in ethanol.

Ammonolysis: Add aqueous ammonia solution to the flask. The causality here is the use of

ammonia as a nitrogen source to replace the oxygen atom in the pyranone ring.

Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). The

elevated temperature is necessary to overcome the activation energy for the ring-opening
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and subsequent recyclization cascade.

Workup - Solvent Removal: After cooling to room temperature, remove the ethanol and

excess ammonia under reduced pressure using a rotary evaporator.

Acidification: Dissolve the resulting residue in water. Carefully adjust the pH to ~1 with

concentrated HCl. This step ensures that any unreacted basic compounds are protonated

and remain in the aqueous phase during the initial washes.

Extraction and Purification: The aqueous phase is then extracted multiple times with

chloroform. The combined organic extracts are dried over anhydrous sodium sulfate, filtered,

and concentrated.

Recrystallization: The crude product is purified by recrystallization from a methanol/ether

solvent system to yield the final product as brown or khaki crystals. This purification method

is chosen based on the differential solubility of the product and impurities in the selected

solvent pair.

Structural Elucidation and Characterization
Confirmation of the chemical structure and assessment of purity are critical, self-validating

steps in synthesis. A combination of spectroscopic and chromatographic techniques is

employed.

Analytical Workflow

Spectroscopic Analysis Purity & Identity

¹H NMR
(Proton Environment)

Confirmed Structure &
Purity >98%

¹³C NMR
(Carbon Skeleton)

HRMS
(Molecular Formula)

FTIR
(Functional Groups)

HPLC
(Purity Assessment)

Melting Point
(Identity & Purity)

Synthesized Product
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Caption: Standard analytical workflow for the structural confirmation and purity assessment of

the title compound.

Spectroscopic Data Interpretation
The structural identity of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone is confirmed by a suite of

spectroscopic methods.

¹H Nuclear Magnetic Resonance (NMR): Proton NMR provides information on the electronic

environment of hydrogen atoms in the molecule. The expected signals are consistent with

the assigned structure.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.25-7.39 Multiplet (m) 6H

Phenyl (Ph-H) and

Pyridinone (6-H)

protons

6.35 Doublet (d) 1H
Pyridinone (5-H)

proton

5.03 Singlet (s) 2H
Benzylic (CH₂Ph)

protons

2.15 Singlet (s) 3H Methyl (CH₃) protons

(Data is consistent

with reported values)

¹³C Nuclear Magnetic Resonance (NMR): While direct experimental data is not widely

published, the expected chemical shifts for the 13 carbon atoms can be predicted based on

the functional groups present. Key predicted signals include:

C=O: ~175-180 ppm (Pyridinone carbonyl)

Aromatic/Olefinic C: ~110-150 ppm (Pyridinone and Phenyl ring carbons)
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-O-CH₂-: ~70 ppm (Benzylic carbon)

-CH₃: ~15-20 ppm (Methyl carbon)

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic

functional groups. The expected key vibrational bands are:

N-H stretch: ~3100-3000 cm⁻¹ (broad, characteristic of the pyridinone tautomer)

C-H stretch (aromatic): ~3100-3000 cm⁻¹

C-H stretch (aliphatic): ~2950-2850 cm⁻¹

C=O stretch (amide/pyridinone): ~1640 cm⁻¹ (strong)

C=C stretch (aromatic/ring): ~1600-1450 cm⁻¹

C-O stretch (ether): ~1250 cm⁻¹

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass

measurement, confirming the molecular formula. For C₁₃H₁₃NO₂, the expected exact mass

[M+H]⁺ would be approximately 216.1025, corresponding to the addition of a proton to the

molecular weight of 215.0946 Da.[5]

Applications in Medicinal Chemistry
4-Pyridinone-based compounds are potent bioactive agents, with notable applications as

inhibitors against a broad range of diseases, including malaria. They have been shown to act

as inhibitors of the mitochondrial electron transport chain at the cytochrome bc₁ complex.[4][9]

3-(Benzyloxy)-2-methyl-4(1H)-pyridinone is a valuable intermediate for several reasons:

Scaffold for Library Synthesis: It provides a pre-functionalized core for the generation of

diverse chemical libraries. The N-H site can be alkylated or acylated, and the benzyloxy

group can be deprotected to reveal a hydroxyl group for further modification.

Bioisosteric Replacement: The pyridinone core can be used to replace other ring systems in

known active compounds to improve pharmacokinetic or pharmacodynamic properties.
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Fragment-Based Drug Design: As a relatively small and functionalized molecule, it can be

used in fragment-based screening campaigns to identify initial hits against protein targets.

Safety and Handling
As a laboratory chemical, 3-(benzyloxy)-2-methyl-4(1H)-pyridinone must be handled with

appropriate care. According to the Globally Harmonized System (GHS), it presents several

hazards.

Hazard Statements:

H302: Harmful if swallowed.[5]

H315: Causes skin irritation.[5]

H319: Causes serious eye irritation.[5]

H335: May cause respiratory irritation.[5]

Precautionary Measures: Standard laboratory personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted

in a well-ventilated fume hood. Avoid breathing dust and prevent contact with skin and eyes.

Conclusion
3-(Benzyloxy)-2-methyl-4(1H)-pyridinone is more than a simple chemical compound; it is an

enabling tool for drug discovery and development. Its structure, built upon the privileged 4-

pyridinone scaffold, offers a unique combination of physicochemical properties and synthetic

accessibility. The robust synthesis from pyranone precursors and the clear analytical methods

for its characterization provide a reliable foundation for its use in research. For scientists and

professionals in the pharmaceutical industry, understanding the technical details of this

molecule—from its synthesis to its potential applications—is essential for leveraging its full

potential in the creation of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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